N-(4-(tert-butyl)phenyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide
Description
N-(4-(tert-butyl)phenyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide is a synthetic small molecule characterized by a unique azetidine core (a four-membered saturated ring) substituted with a 1,2,3-triazol-2-yl group at the 3-position and a carboxamide group linked to a 4-(tert-butyl)phenyl moiety. The azetidine ring introduces conformational rigidity, which may enhance binding specificity to biological targets compared to larger heterocycles. The tert-butyl group is a common lipophilic substituent known to improve metabolic stability and membrane permeability in medicinal chemistry .
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-3-(triazol-2-yl)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-16(2,3)12-4-6-13(7-5-12)19-15(22)20-10-14(11-20)21-17-8-9-18-21/h4-9,14H,10-11H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQULUILVJPUZKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CC(C2)N3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(tert-butyl)phenyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide typically involves a multi-step process. One common method starts with the preparation of the azetidine ring, followed by the introduction of the triazole ring through a cycloaddition reaction. The tert-butyl group is then introduced via Friedel-Crafts alkylation. The final step involves the formation of the carboxamide group through an amide coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(tert-butyl)phenyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential as a therapeutic agent for treating certain diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-(tert-butyl)phenyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Key Structural Differences:
- Core Heterocycle: The azetidine ring in the target compound contrasts with pyrimidine, pyrazine, or pyridine cores in analogues.
- Substituent Profile : Unlike halogenated or fluorinated analogues (e.g., Compound 146a, CGI-1746), the target compound lacks electron-withdrawing groups, which may reduce metabolic degradation but also alter target affinity.
- Triazole Positioning : The triazol-2-yl group is directly attached to the azetidine core, whereas in PRT062607, it is linked via a phenyl ring. This may influence π-π stacking interactions in kinase binding pockets.
Functional and Pharmacological Implications
- BTK Inhibition Potential: PRT062607 and CGI-1746 are established BTK inhibitors . However, the azetidine core’s rigidity could enhance selectivity by reducing off-target interactions.
- Solubility and Bioavailability : The tert-butyl group improves lipophilicity, but the absence of polar groups (e.g., morpholine in CGI-1746) may limit aqueous solubility compared to analogues.
- Metabolic Stability : Fluorinated or halogenated compounds (e.g., Compound 146a) often exhibit prolonged half-lives due to resistance to oxidative metabolism. The target compound’s lack of such groups may necessitate structural optimization for in vivo efficacy.
Biological Activity
N-(4-(tert-butyl)phenyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a triazole ring and an azetidine moiety. Its molecular formula is , with a molecular weight of approximately 302.37 g/mol. The presence of the tert-butyl group enhances its lipophilicity, which may influence its biological interactions.
Anticancer Activity
Several studies have explored the anticancer potential of compounds similar to this compound. Research indicates that derivatives containing triazole rings exhibit significant cytotoxicity against various cancer cell lines:
- Mechanism of Action : The triazole moiety is known to interfere with the synthesis of nucleic acids and proteins in cancer cells, leading to apoptosis. For instance, a related compound demonstrated an IC50 value of approximately 92.4 µM against multiple cancer cell lines including breast and lung carcinoma cells .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Triazole derivatives are often investigated for their ability to inhibit fungal growth and bacterial proliferation:
- Case Studies : In vitro studies have shown that triazole-containing compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have been reported to inhibit Staphylococcus aureus and Escherichia coli effectively .
Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives has also been documented. These compounds can modulate inflammatory pathways, which may provide therapeutic benefits in conditions such as arthritis:
- Research Findings : A study highlighted that triazole derivatives can inhibit the expression of pro-inflammatory cytokines, thereby reducing inflammation in animal models .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key modifications that enhance specific activities:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
